![molecular formula C9H19FN2O3 B15172560 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide CAS No. 919528-31-7](/img/structure/B15172560.png)
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide is a fluorinated organic compound with the molecular formula C9H19FN2O3. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide typically involves the reaction of 6-bromohexanoic acid with (2R)-3-fluoro-2-hydroxypropylamine under basic conditions to form the corresponding amide. This intermediate is then treated with hydrazine hydrate to yield the final hydrazide product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-[(2R)-3-fluoro-2-oxopropoxy]hexanoic acid.
Reduction: Formation of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexylamine.
Substitution: Formation of 6-[(2R)-3-azido-2-hydroxypropoxy]hexanehydrazide.
Aplicaciones Científicas De Investigación
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a drug candidate, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(2R)-3-chloro-2-hydroxypropoxy]hexanehydrazide
- 6-[(2R)-3-bromo-2-hydroxypropoxy]hexanehydrazide
- 6-[(2R)-3-iodo-2-hydroxypropoxy]hexanehydrazide
Uniqueness
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity in various applications. Additionally, the fluorine atom can improve the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.
Propiedades
Número CAS |
919528-31-7 |
|---|---|
Fórmula molecular |
C9H19FN2O3 |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide |
InChI |
InChI=1S/C9H19FN2O3/c10-6-8(13)7-15-5-3-1-2-4-9(14)12-11/h8,13H,1-7,11H2,(H,12,14)/t8-/m0/s1 |
Clave InChI |
WKXHXIVRQAMGAF-QMMMGPOBSA-N |
SMILES isomérico |
C(CCC(=O)NN)CCOC[C@H](CF)O |
SMILES canónico |
C(CCC(=O)NN)CCOCC(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


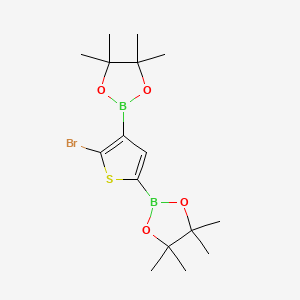
![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)
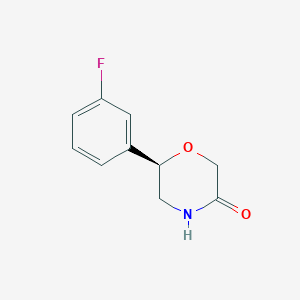
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
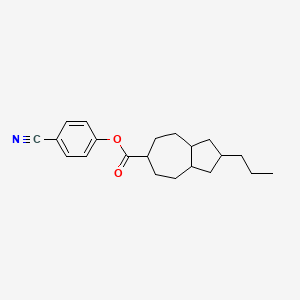
![2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
![phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B15172488.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)

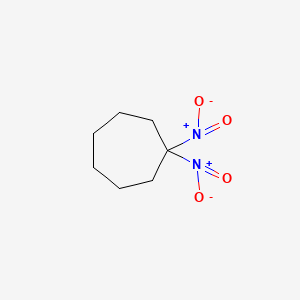
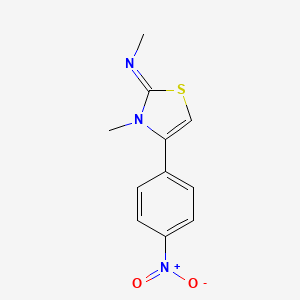
![2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B15172562.png)
